molecular formula C32H32F3N3O4S B12735994 3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium CAS No. 55811-27-3

3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium

Cat. No.: B12735994
CAS No.: 55811-27-3
M. Wt: 611.7 g/mol
InChI Key: IULVLZZEJOWANV-UHFFFAOYSA-N
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Description

3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium is a complex organic compound that features a combination of benzimidazole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and benzoxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials, dyes, or sensors.

Mechanism of Action

The mechanism by which 3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium include other benzimidazole and benzoxazole derivatives. These compounds share structural similarities and may exhibit comparable chemical properties and applications.

Properties

CAS No.

55811-27-3

Molecular Formula

C32H32F3N3O4S

Molecular Weight

611.7 g/mol

IUPAC Name

4-[3-ethyl-2-[(E,3E)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]butane-1-sulfonate

InChI

InChI=1S/C32H32F3N3O4S/c1-3-36-26-17-16-25(32(33,34)35)22-27(26)38(19-8-9-20-43(39,40)41)30(36)13-10-14-31-37(4-2)28-21-24(15-18-29(28)42-31)23-11-6-5-7-12-23/h5-7,10-18,21-22H,3-4,8-9,19-20H2,1-2H3

InChI Key

IULVLZZEJOWANV-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C/C=C/C4=[N+](C5=C(N4CCCCS(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC

Canonical SMILES

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC=CC4=[N+](C5=C(N4CCCCS(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC

Origin of Product

United States

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